molecular formula C18H13F3N4O2S B11177583 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11177583
M. Wt: 406.4 g/mol
InChI Key: FCPDBQXAYNNPSS-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a trifluoromethyl group, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and pyrrolidine-2,5-dione moieties.

    Reduction: Reduced forms of the benzothiazole and pyrrolidine-2,5-dione moieties.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit notable antimicrobial properties. A study highlighted that compounds containing the benzothiazole scaffold demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, showing that these compounds could be more effective than traditional antibiotics like cefotaxime .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μmol/L)Bacterial Strains Tested
Compound A4E. coli
Compound B6S. aureus
Compound C12P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays against different cancer cell lines. For instance, studies have shown that certain derivatives exhibit cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells with IC50 values indicating significant growth inhibition . The presence of the benzothiazole ring is thought to play a critical role in enhancing the cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Compound Tested
NCI-H46010Compound A
HepG215Compound B
HCT-11620Compound C

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been documented. Compounds similar to 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione have shown potential in reducing inflammation markers in vitro and in vivo models . This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study, researchers synthesized several derivatives based on the benzothiazole scaffold and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the benzothiazole significantly enhanced antibacterial activity .

Case Study 2: Anticancer Screening

Another study focused on the synthesis of pyrrolidine derivatives incorporating the benzothiazole moiety. These compounds were screened for cytotoxicity against multiple cancer cell lines using MTT assays. The findings revealed that certain structural modifications led to increased potency against specific cancer types, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications.

Biological Activity

The compound 3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a derivative of pyrrolidine and benzothiazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with benzothiazole precursors. The process often utilizes various reagents and conditions to optimize yield and purity. For instance, methods include refluxing in ethanol or dichloromethane with appropriate sulfonyl chlorides to obtain the desired hydrazone derivatives .

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit significant anticonvulsant activity. In studies using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), these compounds demonstrated protective effects against seizures. The structure–activity relationship (SAR) analysis highlighted the importance of the pyrrolidine-2,5-dione core in mediating this activity .

Analgesic Effects

In addition to anticonvulsant properties, there is evidence suggesting analgesic effects. Compounds within this class have been evaluated for their ability to reduce pain in animal models, including formalin-induced pain and neuropathic pain models. Notably, some derivatives showed promising results in reducing pain responses comparable to established analgesics .

Antimicrobial Activity

The biological activity of benzothiazole derivatives often extends to antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively. For instance, certain derivatives have been reported to exhibit higher antimicrobial activity than traditional antibiotics against various strains .

Case Study 1: Anticonvulsant Efficacy

A focused series of pyrrolidine-2,5-dione derivatives were synthesized and tested for their anticonvulsant effects. In a study involving acute seizure models, several derivatives demonstrated significant efficacy in preventing seizures induced by electrical stimulation and chemical agents. The most potent compound displayed a protective index comparable to phenytoin, a standard antiepileptic drug .

Case Study 2: Analgesic Evaluation

In another investigation, a subset of benzothiazole-pyrrolidine derivatives was assessed for analgesic properties using formalin and neuropathic pain models. The results indicated that certain compounds not only reduced pain behavior but also exhibited a favorable safety profile when compared to conventional analgesics .

Data Summary

Activity Model Used Results Reference
AnticonvulsantMaximal Electroshock (MES)Significant seizure protection
AnticonvulsantSubcutaneous PTZComparable efficacy to phenytoin
AnalgesicFormalin TestReduced pain response
AnalgesicNeuropathic Pain ModelEffective pain relief with good safety profile
AntimicrobialVarious bacterial strainsHigher activity than standard antibiotics

Properties

Molecular Formula

C18H13F3N4O2S

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H13F3N4O2S/c19-18(20,21)10-4-3-5-11(8-10)25-15(26)9-13(16(25)27)23-24-17-22-12-6-1-2-7-14(12)28-17/h1-8,13,23H,9H2,(H,22,24)

InChI Key

FCPDBQXAYNNPSS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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